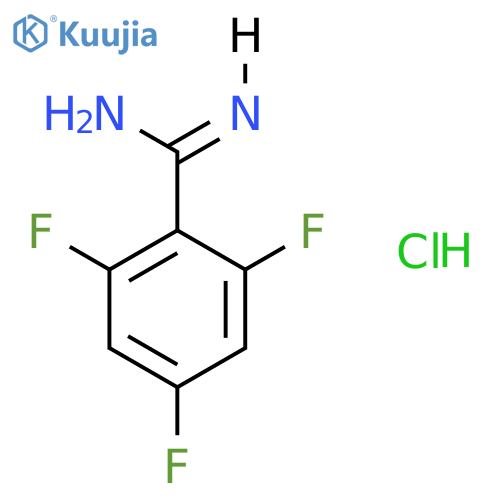

Cas no 1006047-63-7 (2,4,6-Trifluorobenzimidamide hydrochloride)

1006047-63-7 structure

商品名:2,4,6-Trifluorobenzimidamide hydrochloride

CAS番号:1006047-63-7

MF:C7H6ClF3N2

メガワット:210.584150791168

MDL:MFCD04114456

CID:2182243

PubChem ID:53407271

2,4,6-Trifluorobenzimidamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2,4,6-Trifluoro-benzamidine hydrochloride

- 2,4,6-trifluorobenzenecarboximidamide,hydrochloride

- 2,4,6-Trifluorobenzimidamide hydrochloride

- CS-0342074

- DTXSID00695839

- 2,4,6-Trifluorobenzamidine hydrochloride

- 1196151-55-9

- 2,4,6-trifluorobenzenecarboximidamide;hydrochloride

- 2,4,6-trifluorobenzene-1-carboximidamide hydrochloride

- 1006047-63-7

- 2,4,6-Trifluorobenzimidamide xhydrochloride

- SY343140

- EN300-8154637

- DB-260346

- AB18380

- 2,4,6-Trifluorobenzene-1-carboximidamide--hydrogen chloride (1/1)

- MFCD04114456

- 872-668-9

- GQB04763

-

- MDL: MFCD04114456

- インチ: InChI=1S/C7H5F3N2.ClH/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2H,(H3,11,12);1H

- InChIKey: VVYHITITVIAWFL-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C(=C1F)C(=N)N)F)F.Cl

計算された属性

- せいみつぶんしりょう: 210.01716g/mol

- どういたいしつりょう: 210.01716g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 174

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.9Ų

- ぶんしりょう: 210.58g/mol

2,4,6-Trifluorobenzimidamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412744-250mg |

2,4,6-Trifluoro-benzamidine hydrochloride |

1006047-63-7 | 98% | 250mg |

¥2580 | 2023-04-17 | |

| eNovation Chemicals LLC | D967104-100mg |

2,4,6-Trifluoro-benzamidine hydrochloride |

1006047-63-7 | 95% | 100mg |

$185 | 2024-07-28 | |

| Enamine | EN300-8154637-2.5g |

2,4,6-trifluorobenzene-1-carboximidamide hydrochloride |

1006047-63-7 | 95.0% | 2.5g |

$2127.0 | 2025-02-21 | |

| TRC | T126965-1000mg |

2,4,6-Trifluorobenzimidamide hydrochloride |

1006047-63-7 | 1g |

$ 1625.00 | 2022-06-03 | ||

| Enamine | EN300-8154637-0.5g |

2,4,6-trifluorobenzene-1-carboximidamide hydrochloride |

1006047-63-7 | 95.0% | 0.5g |

$847.0 | 2025-02-21 | |

| Enamine | EN300-8154637-10.0g |

2,4,6-trifluorobenzene-1-carboximidamide hydrochloride |

1006047-63-7 | 95.0% | 10.0g |

$4667.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412744-50mg |

2,4,6-Trifluoro-benzamidine hydrochloride |

1006047-63-7 | 98% | 50mg |

¥1304 | 2023-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412744-1g |

2,4,6-Trifluoro-benzamidine hydrochloride |

1006047-63-7 | 98% | 1g |

¥6077 | 2023-04-17 | |

| Enamine | EN300-8154637-0.05g |

2,4,6-trifluorobenzene-1-carboximidamide hydrochloride |

1006047-63-7 | 95.0% | 0.05g |

$252.0 | 2025-02-21 | |

| Enamine | EN300-8154637-0.1g |

2,4,6-trifluorobenzene-1-carboximidamide hydrochloride |

1006047-63-7 | 95.0% | 0.1g |

$376.0 | 2025-02-21 |

2,4,6-Trifluorobenzimidamide hydrochloride 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

1006047-63-7 (2,4,6-Trifluorobenzimidamide hydrochloride) 関連製品

- 72235-51-9(1-(2,3-difluorophenyl)methanamine)

- 72235-52-0(2,4-Difluorobenzylamine)

- 140-75-0((4-fluorophenyl)methanamine)

- 51859-98-4([(2-fluorophenyl)methyl]hydrazine)

- 89-99-6((2-fluorophenyl)methanamine)

- 100-82-3(3-Fluorobenzylamine)

- 2339-59-5(4-Fluorobenzene-1-carboximidamide Hydrochloride Hydrate)

- 68285-25-6((1S)-1-(2-fluorophenyl)ethan-1-amine)

- 69385-30-4(2,6-Difluorobenzylamine)

- 85118-06-5(1-(2,5-difluorophenyl)methanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1006047-63-7)2,4,6-Trifluorobenzimidamide hydrochloride

清らかである:99%

はかる:1g

価格 ($):309.0